molecular formula C11H13NO3 B5543919 ethyl 3-(acetylamino)benzoate CAS No. 19305-32-9

ethyl 3-(acetylamino)benzoate

Cat. No. B5543919
CAS RN: 19305-32-9
M. Wt: 207.23 g/mol
InChI Key: LVOGEXYCOVAAIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(acetylamino)benzoate involves various chemical reactions to produce heterocyclic systems, demonstrating the compound's utility as a precursor in organic synthesis. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a related compound, is synthesized through the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing a method for preparing compounds with potential bioactivity as analgesic and antidyslipidemic agents (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was determined by single-crystal X-ray diffraction, revealing its molecular configuration and the interactions stabilizing the structure. The compound crystallizes in the monoclinic space group P2(1)/c, with unit cell dimensions and hydrogen-bonding interactions that interconnect molecules into chains along the b axis, highlighting the detailed molecular structure of compounds related to ethyl 3-(acetylamino)benzoate (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Various chemical reactions are utilized in the synthesis of ethyl 3-(acetylamino)benzoate derivatives, demonstrating the compound's versatility. For instance, the synthesis of ethyl 3-(benzoylamino)indole-2-carboxylates involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, showing the compound's reactivity and the types of chemical transformations it can undergo (Cucek, 1999).

Scientific Research Applications

Catalysis and Synthesis Applications

Pd-catalyzed O-arylation of ethyl acetohydroximate has been developed, where ethyl acetohydroximate serves as an efficient hydroxylamine equivalent for C-O cross-coupling. This method facilitates the preparation of O-arylhydroxylamines and substituted benzofurans from simple aryl halides, highlighting the compound's utility in synthesizing complex organic molecules (Maimone & Buchwald, 2010).

Material Science and Characterization

Preparation and characterization of finely dispersed drugs using ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate demonstrate its role in producing particles of various sizes and morphologies. This research offers insights into the controlled precipitation techniques and polymorphic forms of the compound, relevant for diagnostic imaging applications (Bosch, Škapin, & Matijević, 2004).

Polymer Science and Organic Synthesis

Organo-catalyzed ring-opening polymerization of a derivative of this compound has been explored, showcasing its potential as a monomer for producing polymers with pendant functional groups. This application is significant in the field of biomaterials, where the controlled polymerization of such compounds can lead to materials with specific properties (Olivier Thillaye du Boullay et al., 2010).

Chemical Analysis and Environmental Impact

Analysis of UV filters in clean waters in Spain included compounds such as 2-ethylhexyl 4-(dimethylamino) benzoate, showcasing the environmental relevance of analyzing such compounds in water sources. This study underlines the importance of monitoring chemical compounds in the environment and their potential impact on public health (Diaz-Cruz, Gago-Ferrero, Llorca, & Barceló, 2012).

Medicinal Chemistry and Bioactive Compound Synthesis

Synthesis and antiplatelet activity of derivatives indicate the compound's utility as a precursor in developing novel therapeutic agents. Specifically, its derivatives have been evaluated for anti-PAR4 activity, contributing to the advancement of antiplatelet drug development (Hua-Sin Chen et al., 2008).

properties

IUPAC Name

ethyl 3-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)9-5-4-6-10(7-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOGEXYCOVAAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351452
Record name ethyl 3-acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-acetamidobenzoate

CAS RN

19305-32-9
Record name Ethyl 3-(acetylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19305-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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